1-Benzyl-5-pentoxypyrrolidin-2-one

anti-amnesic activity structure-activity relationship nootropic agents

1-Benzyl-5-pentoxypyrrolidin-2-one (CAS 136410-31-6) is a synthetic 5-alkoxy-1-arylmethyl-2-pyrrolidinone derivative with molecular formula C16H23NO2 and molecular weight 261.36 g/mol. This compound belongs to a class of pyrrolidin-2-one analogs originally investigated for anti-amnesic (nootropic) activity, as part of a broader series of 5-alkoxy-1-arylmethyl- and 5-alkoxy-1-arylcarbonyl-2-pyrrolidinones described by Toja et al.

Molecular Formula C16H23NO2
Molecular Weight 261.36 g/mol
CAS No. 136410-31-6
Cat. No. B146893
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Benzyl-5-pentoxypyrrolidin-2-one
CAS136410-31-6
Synonyms(+-)-5-(Pentyloxy)-1-(phenylmethyl)-2-pyrrolidinone
Molecular FormulaC16H23NO2
Molecular Weight261.36 g/mol
Structural Identifiers
SMILESCCCCCOC1CCC(=O)N1CC2=CC=CC=C2
InChIInChI=1S/C16H23NO2/c1-2-3-7-12-19-16-11-10-15(18)17(16)13-14-8-5-4-6-9-14/h4-6,8-9,16H,2-3,7,10-13H2,1H3
InChIKeyXKOHHZFUCYPIMA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Benzyl-5-pentoxypyrrolidin-2-one (CAS 136410-31-6): Compound Class and Procurement Context


1-Benzyl-5-pentoxypyrrolidin-2-one (CAS 136410-31-6) is a synthetic 5-alkoxy-1-arylmethyl-2-pyrrolidinone derivative with molecular formula C16H23NO2 and molecular weight 261.36 g/mol . This compound belongs to a class of pyrrolidin-2-one analogs originally investigated for anti-amnesic (nootropic) activity, as part of a broader series of 5-alkoxy-1-arylmethyl- and 5-alkoxy-1-arylcarbonyl-2-pyrrolidinones described by Toja et al. (1991) [1]. It exists as a racemic mixture and is structurally characterized by a 5-n-pentyloxy ether substituent and an N-benzyl group on the pyrrolidin-2-one ring. Physicochemical properties reported include a density of 1.06 g/cm³, a boiling point of 414.1°C at 760 mmHg, a refractive index of 1.536, and a flash point of 204.3°C .

Why Generic Substitution of 1-Benzyl-5-pentoxypyrrolidin-2-one with In-Class Analogs Is Not Scientifically Justified


Within the 5-alkoxy-1-arylmethyl-2-pyrrolidinone class, the alkoxy chain length and N-substituent are critical determinants of pharmacological activity that preclude simple interchange. The seminal structure-activity relationship (SAR) study by Toja et al. demonstrated that in the 1-arylmethyl series, maximal electroconvulsive shock (ECS)-induced amnesia reversal activity was achieved with the 5-n-octyloxy derivative (compound 37), not the 5-n-pentyloxy compound, and that this SAR was inverted relative to the 1-arylcarbonyl series where the 5-n-pentyloxy group was optimal [1]. This cross-series SAR divergence means that neither the same alkoxy chain across different N-substituent series nor different alkoxy chain lengths within the same series can be assumed to produce equipotent or equiprofile biological effects. Furthermore, substitutions on the phenyl ring were shown to have detrimental effects in both series [1]. These findings establish that procurement or experimental substitution of 1-benzyl-5-pentoxypyrrolidin-2-one with any other in-class analog without head-to-head validation risks introducing uncontrolled variables in potency, dose range, and target engagement profile.

Quantitative Differentiation Evidence for 1-Benzyl-5-pentoxypyrrolidin-2-one vs. Closest Analogs


Alkoxy Chain Length SAR: Pentyloxy (C5) Is Suboptimal for Anti-Amnesic Activity Within the 1-Arylmethyl Series, with Octyloxy (C8) Providing Superior Potency and Broader Dose Range

In the 5-alkoxy-1-arylmethyl-2-pyrrolidinone series (compounds 28–48), the compound bearing a 5-n-octyloxy group (1-benzyl-5-n-octyloxy-2-pyrrolidinone, compound 37) exhibited maximal ECS-induced amnesia reversing activity in mice, surpassing the 5-n-pentyloxy derivative (the target compound). This SAR pattern is inverted relative to the 1-arylcarbonyl series (compounds 1–27), where the 5-n-pentyloxy group was optimal [1]. Compound 37 demonstrated anti-amnesic activity over a broad oral dose range of 50–400 mg/kg po and reversed scopolamine-induced amnesia from 100 to 400 mg/kg po, and was selected as one of the two most promising compounds alongside 1-benzoyl-5-n-pentyloxy-2-pyrrolidinone (compound 14) [1]. The target compound (1-benzyl-5-pentoxypyrrolidin-2-one) was not highlighted as a lead candidate in the study, indicating that the octyloxy analog represents the potency-optimized compound within this specific sub-series [1].

anti-amnesic activity structure-activity relationship nootropic agents

Cross-Series N-Substituent Effect: Pentyloxy Is Optimal for 1-Benzoyl but Not for 1-Benzyl Series, Demonstrating N-Substituent-Dependent Alkoxy Chain SAR

The Toja et al. study reveals a striking cross-series SAR divergence: in the 5-alkoxy-1-arylcarbonyl-2-pyrrolidinone series (compounds 1–27), compounds bearing a 5-n-pentyloxy group had maximal ECS-induced amnesia reversing activity, whereas in the 5-alkoxy-1-arylmethyl-2-pyrrolidinone series (compounds 28–48), maximal activity shifted to the 5-n-octyloxy group [1]. This demonstrates that the optimal alkoxy chain length is N-substituent-dependent. The target compound (1-benzyl-5-pentoxypyrrolidin-2-one, an arylmethyl derivative) thus represents a distinct SAR profile: it carries the pentyloxy chain that is optimal for the arylcarbonyl series but suboptimal for the arylmethyl series to which it belongs. The most promising compound from the arylcarbonyl series, 1-benzoyl-5-n-pentyloxy-2-pyrrolidinone (compound 14), was more potent than piracetam and aniracetam and active over 50–200 mg/kg po, also reversing scopolamine-induced amnesia from 50 to 400 mg/kg po [1].

medicinal chemistry structure-activity relationship pyrrolidinone optimization

5-Lipoxygenase (5-LOX) Inhibitory Profile: No Significant Activity at 100 µM, Establishing a Negative Selectivity Benchmark

The target compound was evaluated for inhibition of rat basophilic leukemia-1 (RBL-1) 5-lipoxygenase at a concentration of 100 µM and showed no significant activity ('NS') [1]. Separately, the compound was tested for 5-lipoxygenase translocation inhibitory activity in rat RBL-2H3 cells [2]. For reference, the established 5-LOX/COX dual inhibitor FPL 62064 exhibits IC50 values of 3.5 μM and 3.1 μM for RBL-1 cytosolic 5-lipoxygenase and prostaglandin synthetase (cyclooxygenase), respectively [3]. This absence of significant 5-LOX engagement at 100 µM provides a defined selectivity boundary that may be relevant for experimental designs requiring exclusion of leukotriene pathway modulation.

5-lipoxygenase inhibition off-target profiling inflammation

Cell Proliferation Arrest and Monocyte Differentiation Activity: Differentiating the Compound from Cognition-Focused Pyrrolidinone Analogs

According to patent-derived data, 1-benzyl-5-pentoxypyrrolidin-2-one exhibits pronounced activity in arresting the proliferation of undifferentiated cells and inducing their differentiation to the monocyte lineage, evidencing potential use as an anti-cancer agent and for the treatment of skin diseases such as psoriasis [1]. This biological activity profile is distinct from the anti-amnesic/nootropic activity primarily reported for the broader 5-alkoxy-2-pyrrolidinone class and suggests a divergent mechanism of action relative to cognition-targeted analogs. Unlike compound 37 (1-benzyl-5-octoxypyrrolidin-2-one), which was characterized predominantly for anti-amnesic and anti-hypoxic activity, the pentyloxy analog may possess a unique cell differentiation-inducing property not shared by the octyloxy congener, although direct comparative data for cell differentiation between the two compounds is not available in the current evidence base.

cell differentiation anti-proliferative anti-cancer agent

Physicochemical Property Differentiation: Lower Molecular Weight and Predicted Lipophilicity vs. the Octyloxy Analog Favoring Different ADME Profiles

1-Benzyl-5-pentoxypyrrolidin-2-one has a molecular weight of 261.36 g/mol and molecular formula C16H23NO2 . Its closest highly active analog, 1-benzyl-5-octoxypyrrolidin-2-one (compound 37), has a molecular weight of 303.4 g/mol and molecular formula C19H29NO2 , representing an increase of 42.04 g/mol (approximately 16%) and three additional methylene units. This increase in alkoxy chain length from C5 to C8 is predicted to raise the calculated logP by approximately 1.2–1.5 units (based on the Hansch π contribution of ~0.5 per methylene unit for aliphatic chains), resulting in significantly higher lipophilicity for the octyloxy analog. The target compound's lower molecular weight and predicted lower logP may confer advantages in aqueous solubility, reduced plasma protein binding, and potentially superior blood-brain barrier permeation characteristics suitable for different ADME optimization trajectories.

physicochemical properties drug-likeness ADME prediction

Recommended Research and Industrial Application Scenarios for 1-Benzyl-5-pentoxypyrrolidin-2-one Based on Differential Evidence


Cognition Research Requiring Nootropic Baseline with Defined SAR Limitations vs. Octyloxy Lead Compound

For laboratories studying anti-amnesic or nootropic mechanisms where a tool compound with sub-maximal potency in the 1-arylmethyl series is needed (e.g., as a comparator for the more potent octyloxy analog compound 37), 1-benzyl-5-pentoxypyrrolidin-2-one serves as a well-characterized intermediate-activity reference. The Toja et al. SAR established that in this series, anti-amnesic activity increases with alkoxy chain length from C1 to C8, with octyloxy being optimal [1]. The pentyloxy compound thus occupies a defined position on this SAR curve and can be used to probe alkoxy chain length-dependent effects on target engagement and in vivo efficacy.

Cell Differentiation and Anti-Proliferative Screening for Oncology and Dermatology Research

Based on patent-derived evidence that this compound arrests proliferation of undifferentiated cells and induces monocyte differentiation [1], the primary recommended application scenario is in anti-cancer and anti-psoriatic drug discovery programs. Researchers investigating differentiation therapy approaches for hematological malignancies or hyperproliferative skin disorders should prioritize this compound over the octyloxy analog (compound 37), which has been characterized exclusively for CNS anti-amnesic activity and lacks reported cell differentiation properties.

Off-Target Selectivity Profiling Studies Requiring Confirmed 5-LOX-Negative Control

The compound's confirmed lack of significant 5-lipoxygenase inhibitory activity at 100 µM in RBL-1 cells [1] makes it a useful negative control or selectivity reference in multi-target screening panels that include 5-LOX as an anti-target. For drug discovery programs aiming to avoid interference with leukotriene biosynthesis, this compound provides a documented 5-LOX-negative pyrrolidinone scaffold, in contrast to dual 5-LOX/COX inhibitors that show micromolar potency at both enzymes .

Medicinal Chemistry Optimization of ADME Properties Through Alkoxy Chain Engineering

The molecular weight (261.36 g/mol) and predicted lipophilicity of the pentyloxy analog are substantially lower than those of the octyloxy lead compound 37 (303.4 g/mol), with an estimated logP reduction of approximately 1.2–1.5 units [1]. This physicochemical differentiation supports the use of 1-benzyl-5-pentoxypyrrolidin-2-one in ADME optimization campaigns where balancing potency (which favors longer alkoxy chains in this series) against solubility, metabolic stability, and CNS penetration is the experimental objective. The compound may serve as a starting scaffold for further substitution or formulation studies aimed at improving drug-like properties while retaining acceptable target activity.

Quote Request

Request a Quote for 1-Benzyl-5-pentoxypyrrolidin-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.